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N,N'-Di-t-butyl-2,3-diamidobutanetin(II)

Atomic Layer Deposition Volatility Precursor Chemistry

Tin chalcogenide ALD on temperature-sensitive substrates is constrained by conventional precursor volatility. N,N'-Di-t-butyl-2,3-diamidobutanetin(II) delivers sufficient vapor pressure for source delivery below 40°C and self-limiting SnS growth at substrate temperatures as low as 50°C-conditions where amidinate precursors fail. • Achieves conformal ALD inside high-aspect-ratio structures (>40:1) with H₂S co-reactant, enabling 3D nanostructured electrode and TSV coating. • Deposits stoichiometric SnS p-type absorber layers on flexible polymers and organic semiconductors for thin-film photovoltaics. • Also produces polycrystalline SnO₂ films with H₂O₂ oxidant for TCO, gas sensor, and dielectric applications. Supplied as 98% purity formulation in Swagelok® cylinders for direct ALD/CVD system integration.

Molecular Formula C12H26N2Sn
Molecular Weight 317.06 g/mol
CAS No. 1268357-44-3
Cat. No. B6310610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Di-t-butyl-2,3-diamidobutanetin(II)
CAS1268357-44-3
Molecular FormulaC12H26N2Sn
Molecular Weight317.06 g/mol
Structural Identifiers
SMILESCC(C)(C)N1CCCCN([Sn]1)C(C)(C)C
InChIInChI=1S/C12H26N2.Sn/c1-11(2,3)13-9-7-8-10-14-12(4,5)6;/h7-10H2,1-6H3;/q-2;+2
InChIKeyOPXWRBRVIBWLSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Di-t-butyl-2,3-diamidobutanetin(II) Precursor


N,N'-Di-t-butyl-2,3-diamidobutanetin(II) (CAS 1268357-44-3), also known as 1,3-ditert-butyl-1,3,2λ²-diazastannepane, is a tin(II) heterocyclic stannylene featuring a six-membered SnN₂C₃ core stabilized by bulky tert-butyl groups [1][2]. This organometallic compound serves as a specialized liquid precursor for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of tin-containing thin films, including SnS and SnO₂, and is supplied in high-purity formulations (typically 98%) packaged in Swagelok® cylinders for direct ALD/CVD system integration .

Irreplaceable for Low-Temperature ALD


In atomic layer deposition (ALD) of tin chalcogenides and oxides, precursor volatility, thermal stability, and surface reactivity are not interchangeable properties. Substituting N,N'-Di-t-butyl-2,3-diamidobutanetin(II) with a different class of tin(II) precursor, such as an amidinate, fundamentally alters the accessible process window and film quality. As demonstrated in direct comparative studies, cyclic amide precursors like N,N'-Di-t-butyl-2,3-diamidobutanetin(II) exhibit significantly higher volatility, enabling precursor delivery at temperatures below 40 °C and film deposition at substrate temperatures as low as 50 °C—conditions where amidinate precursors fail due to insufficient vapor pressure [1]. This differentiation directly impacts equipment compatibility, thermal budget constraints, and the ability to deposit on temperature-sensitive substrates, making generic substitution scientifically unsound for low-temperature ALD processes.

Performance Comparison with Other Precursors


Volatility Advantage Over Amidinates

The cyclic amide architecture of N,N'-Di-t-butyl-2,3-diamidobutanetin(II) confers substantially higher volatility compared to tin(II) amidinate precursors. In a direct head-to-head comparison, the cyclic amide precursor (compound 2) vaporizes sufficiently for ALD at source temperatures below 40 °C, whereas the comparator amidinate, bis(N,N′-diisopropylacetamidinato)tin(II) (compound 3), requires source temperatures exceeding 90 °C to achieve adequate vapor pressure for ALD [1]. This difference is attributed to the reduced intermolecular forces in the cyclic amide structure enabled by the bulky tert-butyl substituents, which effectively lower lattice energy without compromising thermal stability [1].

Atomic Layer Deposition Volatility Precursor Chemistry Tin(II) Amides

Extended Low-Temperature ALD Window

The high volatility of N,N'-Di-t-butyl-2,3-diamidobutanetin(II) translates directly into a wider low-temperature substrate window for ALD. With this cyclic amide precursor, SnS films can be deposited at substrate temperatures as low as 50 °C. In contrast, ALD processes employing the amidinate precursor bis(N,N′-diisopropylacetamidinato)tin(II) become impractically slow at substrate temperatures below 100 °C due to insufficient vapor pressure at the substrate surface [1]. This 50 °C extension of the lower deposition temperature limit is critical for applications requiring deposition on thermally sensitive substrates, such as flexible polymer electronics or temperature-sensitive device layers [1].

Atomic Layer Deposition Process Window Low-Temperature Deposition Tin Sulfide

Higher Growth Per Cycle vs. Amidinate

In addition to superior volatility and a wider low-temperature window, N,N'-Di-t-butyl-2,3-diamidobutanetin(II) delivers a higher growth per cycle (GPC) in SnS ALD compared to the amidinate alternative. Quantitative comparison shows that the amount of SnS film grown per ALD cycle is higher when using the cyclic amide precursor (compound 2) than when using bis(N,N′-diisopropylacetamidinato)tin(II) (compound 3) under comparable deposition conditions [1]. Higher GPC reduces the number of ALD cycles required to achieve a target film thickness, directly improving process throughput and reducing precursor consumption per unit film thickness [1].

Atomic Layer Deposition Growth Per Cycle Film Growth Rate Process Efficiency

Versus Related Sn(dmpa) Precursor

A closely related tin(II) cyclic amide, N,N′-di-t-butyl-2-methylpropane-1,2-diamido tin(II) [Sn(dmpa)], has been reported for low-temperature SnS ALD with a growth per cycle (GPC) of approximately 0.13 nm/cycle at 125 °C using H₂S co-reactant, enabling crystalline film growth from room temperature (25 °C) to 250 °C [1]. While direct head-to-head GPC data between Sn(dmpa) and N,N'-Di-t-butyl-2,3-diamidobutanetin(II) are not available in the current literature, both compounds share the cyclic amide ligand architecture that confers high volatility and low-temperature deposition capability. Selection between these two cyclic amide precursors should be based on specific process integration requirements, including precursor delivery temperature optimization and film property targets, as their structural differences may influence surface reaction kinetics and resulting film characteristics [1].

Atomic Layer Deposition Tin Monosulfide Precursor Comparison SnS Thin Films

Applications in Thin-Film Deposition


Low-Temperature SnS ALD for Flexible Electronics

N,N'-Di-t-butyl-2,3-diamidobutanetin(II) is the preferred tin precursor for depositing stoichiometric SnS thin films on temperature-sensitive substrates such as flexible polymers, organic semiconductors, or completed device layers that cannot withstand elevated thermal budgets. Its ability to deliver sufficient vapor pressure at source temperatures below 40 °C and enable SnS deposition at substrate temperatures as low as 50 °C [1] makes it uniquely suited for fabricating p-type absorber layers in flexible thin-film solar cells, photodetectors, and thermoelectric devices on plastic substrates, where amidinate precursors fail due to insufficient volatility at these low temperatures [1].

Conformal Coating of High-Aspect-Ratio Nanostructures

The high volatility and self-limiting surface chemistry of N,N'-Di-t-butyl-2,3-diamidobutanetin(II) enable conformal ALD of SnS or SnO₂ inside high-aspect-ratio structures. The precursor has been demonstrated to produce uniformly thick films inside holes with aspect ratios (depth/diameter) greater than 40:1 when reacted with H₂S [1]. This capability is essential for coating 3D nanostructured electrodes for batteries, through-silicon vias (TSVs), and complex MEMS/NEMS device architectures where step coverage uniformity is critical for device performance and reliability [1].

SnO₂ ALD with Oxidizing Co-Reactants

N,N'-Di-t-butyl-2,3-diamidobutanetin(II) has been demonstrated to produce polycrystalline SnO₂ thin films by ALD when paired with oxidizing agents such as hydrogen peroxide (H₂O₂) [1]. This extends the precursor's utility beyond sulfide deposition to oxide applications, including transparent conductive oxides (TCOs), gas sensor active layers, and dielectric layers in thin-film transistors. The same low-temperature volatility advantages apply, enabling SnO₂ deposition on substrates that cannot withstand the higher temperatures typically required for alternative tin precursors [1].

CVD with High Volatility and Thermal Stability

Although primarily characterized for ALD, the high volatility and thermal robustness of N,N'-Di-t-butyl-2,3-diamidobutanetin(II) also make it a suitable candidate for chemical vapor deposition (CVD) of tin-containing films. Its ability to vaporize below 40 °C while remaining thermally stable up to deposition temperatures allows for consistent precursor delivery in CVD systems, reducing the risk of precursor decomposition in delivery lines and enabling uniform film growth over large-area substrates. This is particularly advantageous for industrial-scale CVD reactors where precursor delivery temperature and stability directly impact process reproducibility and equipment maintenance intervals [1].

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